molecular formula C13H18N4O B13888798 2-(4-methylpiperazin-1-yl)-7,8-dihydro-3H-quinazolin-4-one

2-(4-methylpiperazin-1-yl)-7,8-dihydro-3H-quinazolin-4-one

Cat. No.: B13888798
M. Wt: 246.31 g/mol
InChI Key: CICLIENKIDJUCB-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-7,8-dihydro-3H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure substituted with a methylpiperazine moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-7,8-dihydro-3H-quinazolin-4-one typically involves the reaction of 4-chloroquinazoline with 1-methylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-7,8-dihydro-3H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the quinazolinone core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-7,8-dihydro-3H-quinazolin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-7,8-dihydro-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
  • (Z)-2-[2-(4-methylpiperazin-1-yl)benzyl]diazenecarbothioamide
  • 4-Methylpiperazin-1-Yl Carbonyl Group

Uniqueness

2-(4-methylpiperazin-1-yl)-7,8-dihydro-3H-quinazolin-4-one is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the quinazolinone core and the methylpiperazine moiety allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-7,8-dihydro-3H-quinazolin-4-one

InChI

InChI=1S/C13H18N4O/c1-16-6-8-17(9-7-16)13-14-11-5-3-2-4-10(11)12(18)15-13/h2,4H,3,5-9H2,1H3,(H,14,15,18)

InChI Key

CICLIENKIDJUCB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CCC3)C(=O)N2

Origin of Product

United States

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